amine](/img/structure/B13600620.png)
[2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is a chemical compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a benzodioxepin ring system, which is a bicyclic structure containing both benzene and dioxepin rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine typically involves the following steps:
Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.
Chlorination: The next step involves the introduction of a chlorine atom at the 9th position of the benzodioxepin ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amine Introduction: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine precursor such as methylamine.
Industrial Production Methods
Industrial production of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can also undergo reduction reactions to form corresponding reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Common nucleophiles include hydroxide ions and amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under low temperatures.
Substitution: Hydroxide ions, amine groups; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding reduced products.
Substitution: Substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is used in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.
Medicine
In medicine, 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a potential treatment for certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
Diazepam: Although structurally different, diazepam shares some similarities in terms of its benzodiazepine ring system.
Uniqueness
The uniqueness of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine lies in its specific combination of functional groups and ring system. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-N-methylethanamine |
InChI |
InChI=1S/C12H16ClNO2/c1-14-4-3-9-7-10(13)12-11(8-9)15-5-2-6-16-12/h7-8,14H,2-6H2,1H3 |
Clave InChI |
FTVACLFGQOAYQQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC2=C(C(=C1)Cl)OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


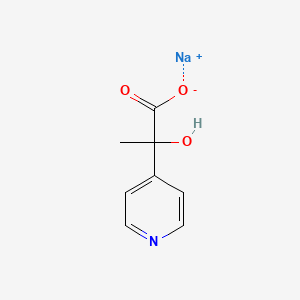
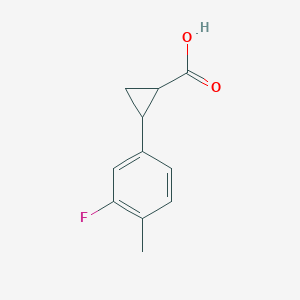
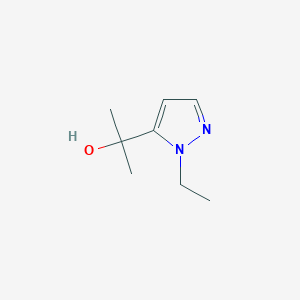
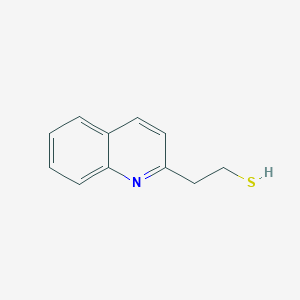
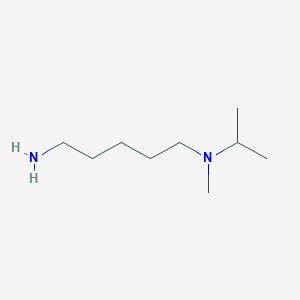
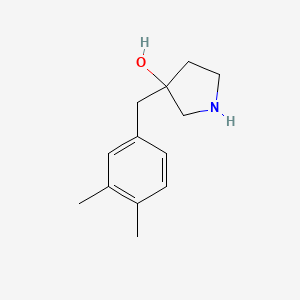
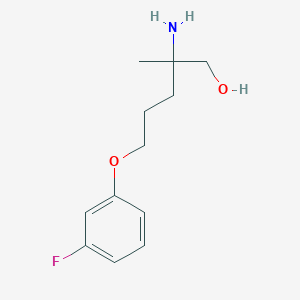
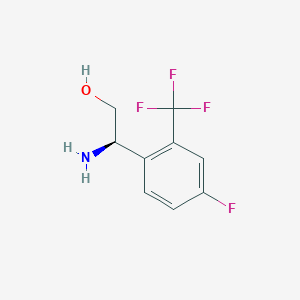
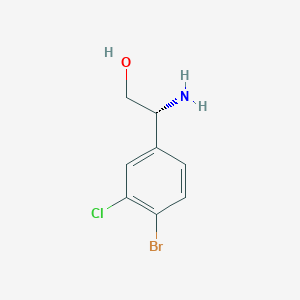

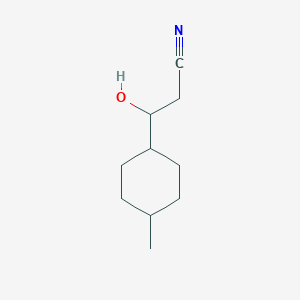
![Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)

